molecular formula C11H17N3O B1417734 6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine CAS No. 944401-79-0

6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine

Cat. No. B1417734
M. Wt: 207.27 g/mol
InChI Key: IENQWQBCLJIVIS-UHFFFAOYSA-N
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Description

“6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine” is a chemical compound with the CAS Number: 944401-79-0 . It has a molecular weight of 207.28 and is typically stored at 4 degrees Celsius . It is a powder in its physical form .


Synthesis Analysis

While specific synthesis methods for “6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine” were not found, piperidones, which serve as precursors to the piperidine ring, have been synthesized using various methods . These methods have been bio-assayed for their varied activity .


Molecular Structure Analysis

The IUPAC name for this compound is 6-[(1-methyl-4-piperidinyl)oxy]-3-pyridinamine . The InChI code is 1S/C11H17N3O/c1-14-6-4-10(5-7-14)15-11-3-2-9(12)8-13-11/h2-3,8,10H,4-7,12H2,1H3 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 207.28 g/mol . It is a powder in its physical form . The compound is typically stored at 4 degrees Celsius .

Scientific Research Applications

Anticancer Research

  • Field : Medicinal Chemistry
  • Application : Pyridine-containing compounds, such as “6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine”, have been found to have significant medicinal applications, including anticancer properties . These compounds have generated interest among researchers, leading to the synthesis of a variety of pyridine derivatives .

Anti-tubercular Research

  • Field : Pharmaceutical Chemistry
  • Application : A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .
  • Results : The source did not provide specific results or outcomes for the anti-tubercular activity of these derivatives .

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

6-(1-methylpiperidin-4-yl)oxypyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-14-6-4-10(5-7-14)15-11-3-2-9(12)8-13-11/h2-3,8,10H,4-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENQWQBCLJIVIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)OC2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine

CAS RN

944401-79-0
Record name 6-[(1-methylpiperidin-4-yl)oxy]pyridin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-(1-Methylpiperidin-4-yloxy)-5-nitropyridine (100 mg, 0.42 mmol) was dissolved in 5 mL of methanol and placed under a nitrogen atmosphere. A catalytic amount of 10% palladium on carbon was added and a hydrogen balloon connected to the reaction flask. The flask was flushed five times with hydrogen and stirred at room temperature under hydrogen atmosphere. The solid was filtered and washed with methanol. The filtrate was evaporated under reduced pressure to yield 6-(1-methylpiperidin-4-yloxy)pyridin-3-amine as a brown solid (85 mg, 98%). LC/MS (m/z): 2082 (MH+), Rt 0.34 minutes.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
5 mL
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solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
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0 (± 1) mol
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catalyst
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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